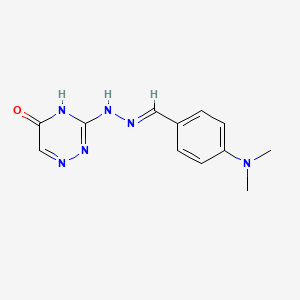![molecular formula C15H17N3O2S B3722679 N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3722679.png)
N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide
描述
N-(2,5-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPTA, and it is a member of the thioacetamide family of compounds. DMPTA has been found to have a wide range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用机制
The mechanism of action of DMPTA is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. DMPTA has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, DMPTA has been shown to inhibit the activity of several signaling pathways, including the NF-κB and STAT3 pathways.
Biochemical and Physiological Effects:
DMPTA has a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, DMPTA has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. DMPTA has also been shown to have a potent antioxidant effect, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of DMPTA is its versatility. It has been found to have a wide range of biochemical and physiological effects, making it a valuable compound for use in a variety of research applications. Additionally, DMPTA is relatively stable and easy to handle, which makes it an attractive compound for use in laboratory experiments.
One of the limitations of DMPTA is its complex synthesis process. The synthesis of DMPTA is time-consuming and challenging, which can make it difficult to produce large quantities of the compound. Additionally, DMPTA is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on DMPTA. One area of research is in the development of new cancer treatments. DMPTA has been found to have potent anti-cancer properties, and further research is needed to fully understand its potential as a cancer treatment.
Another area of research is in the development of new anti-inflammatory and anti-bacterial agents. DMPTA has been found to have anti-inflammatory and anti-bacterial properties, and it may be possible to develop new drugs based on this compound.
Finally, more research is needed to fully understand the mechanism of action of DMPTA. By understanding how DMPTA works at the molecular level, it may be possible to develop more effective treatments for a wide range of diseases and conditions.
科学研究应用
DMPTA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMPTA has been found to have potent anti-cancer properties, and it has been shown to inhibit the growth of several different types of cancer cells. Additionally, DMPTA has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties, making it a versatile compound for use in a wide range of research applications.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-4-5-10(2)12(6-9)17-14(20)8-21-15-16-11(3)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCJBPOHDALPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(2-chlorophenyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722613.png)
![2-[1-(isopropylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3722615.png)
![2-bromo-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B3722624.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3722628.png)
![2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone](/img/structure/B3722636.png)
![1-benzyl-4-[(4-bromo-1-naphthyl)sulfonyl]piperazine](/img/structure/B3722644.png)
![5-amino-3-[1-cyano-2-(1H-indol-3-yl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3722648.png)
![ethyl 4,5-dimethyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B3722654.png)
![2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide](/img/structure/B3722660.png)
![5-(1H-indol-3-ylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3722668.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-propyl-4(3H)-pyrimidinone](/img/structure/B3722676.png)
![O-(4-{[(4-iodophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B3722699.png)

